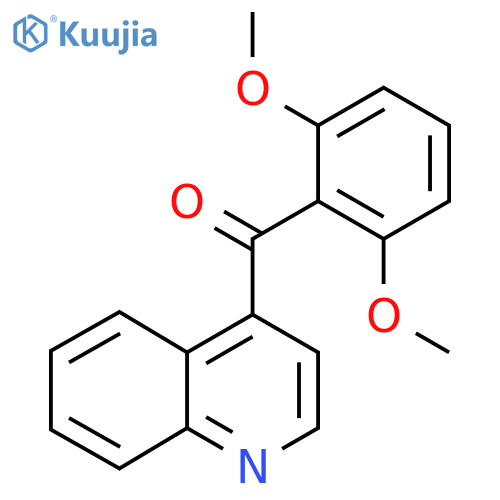Cas no 1706444-44-1 (4-(2,6-Dimethoxybenzoyl)quinoline)

1706444-44-1 structure
商品名:4-(2,6-Dimethoxybenzoyl)quinoline
CAS番号:1706444-44-1
MF:C18H15NO3
メガワット:293.316604852676
CID:4703784
4-(2,6-Dimethoxybenzoyl)quinoline 化学的及び物理的性質
名前と識別子
-
- (2,6-Dimethoxyphenyl)-quinolin-4-ylmethanone
- 4-(2,6-Dimethoxybenzoyl)quinoline
-
- インチ: 1S/C18H15NO3/c1-21-15-8-5-9-16(22-2)17(15)18(20)13-10-11-19-14-7-4-3-6-12(13)14/h3-11H,1-2H3
- InChIKey: TTZADJYXKOUSFH-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=C(C=1C(C1C=CN=C2C=CC=CC=12)=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 375
- トポロジー分子極性表面積: 48.4
4-(2,6-Dimethoxybenzoyl)quinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D092585-250mg |
4-(2,6-Dimethoxybenzoyl)quinoline |
1706444-44-1 | 250mg |
$ 440.00 | 2022-06-06 | ||
| TRC | D092585-500mg |
4-(2,6-Dimethoxybenzoyl)quinoline |
1706444-44-1 | 500mg |
$ 735.00 | 2022-06-06 |
4-(2,6-Dimethoxybenzoyl)quinoline 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
1706444-44-1 (4-(2,6-Dimethoxybenzoyl)quinoline) 関連製品
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
